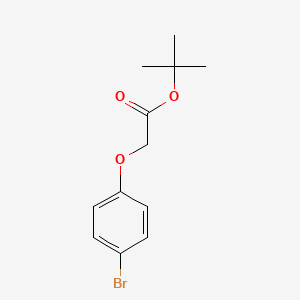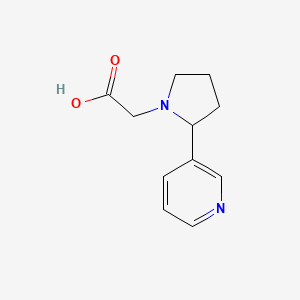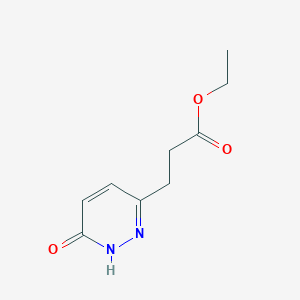
1-メトキシプロパン-2-スルホンアミド
説明
1-Methoxypropane-2-sulfonamide is a useful research compound. Its molecular formula is C4H11NO3S and its molecular weight is 153.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Methoxypropane-2-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Methoxypropane-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methoxypropane-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
スルホンイミデートの合成
1-メトキシプロパン-2-スルホンアミド: は、スルホンイミデートの合成に使用されます。スルホンイミデートは、重要な硫黄(VI)誘導体の製造における中間体としての有用性により、注目されている有機硫黄化合物です。 。これらの誘導体には、スルホンイミドアミドやスルホキシミンが含まれており、医薬品化学で注目されています。
医薬品化学
医薬品化学では、1-メトキシプロパン-2-スルホンアミドから誘導されたスルホンイミデートは、特に硫黄(VI)中心を含む薬物候補の前駆体として役立ちます。 。硫黄原子に結合した置換基を修飾できるため、多様な薬理学的薬剤を作成できます。
不斉合成
スルホンイミデートの立体異性体的な硫黄中心は、1-メトキシプロパン-2-スルホンアミドから得られ、不斉合成におけるキラルテンプレートとして機能します。 。この用途は、特定の医薬品の開発において重要な、エナンチオマー的に純粋な化合物を生成するために不可欠です。
アルキル転移試薬
1-メトキシプロパン-2-スルホンアミドを使用して合成されたスルホンイミデートは、酸、アルコール、およびフェノールへのアルキル転移試薬として使用されます。 。この用途は、スルホンイミデートの酸性条件下での不安定性を活用することで、化学合成におけるアルキル基の転移を可能にします。
高分子合成
1-メトキシプロパン-2-スルホンアミドを含むプロセスである、高温でのスルホンイミデートの分解は、ポリ(オキソチアゼン)ポリマーおよびチオニルホスファゼンモノマーおよびポリマーへのアクセスのための新しいルートを提供します。 。この用途は、材料科学分野において特に関連しています。
作用機序
Target of Action
1-Methoxypropane-2-sulfonamide is a type of sulfonamide, a class of synthetic antibiotics. Sulfonamides primarily target enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including 1-Methoxypropane-2-sulfonamide, inhibit the activity of dihydropteroate synthetase and carbonic anhydrase . These enzymes are essential for the synthesis of folic acid and the regulation of pH and fluid balance in cells, respectively . By inhibiting these enzymes, sulfonamides prevent the bacteria from synthesizing folic acid, leading to a halt in bacterial growth and reproduction .
Biochemical Pathways
The primary biochemical pathway affected by 1-Methoxypropane-2-sulfonamide is the folic acid synthesis pathway . By inhibiting the enzymes involved in this pathway, the compound disrupts the production of folic acid, which is essential for the synthesis of nucleic acids and proteins in bacteria . This disruption leads to a halt in bacterial growth and reproduction .
Result of Action
The primary result of the action of 1-Methoxypropane-2-sulfonamide is the inhibition of bacterial growth and reproduction. By disrupting the synthesis of folic acid, the compound prevents the bacteria from producing essential components for their growth and reproduction .
Action Environment
The action of 1-Methoxypropane-2-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the compound’s efficacy . Additionally, the compound’s stability can be affected by factors such as temperature and pH .
生化学分析
Biochemical Properties
1-Methoxypropane-2-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfonamide-resistant bacterial enzymes, leading to modifications and degradation of the compound
Cellular Effects
The effects of 1-Methoxypropane-2-sulfonamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 1-Methoxypropane-2-sulfonamide can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been found to impact cell signaling pathways, which are essential for maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, 1-Methoxypropane-2-sulfonamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain bacterial enzymes, thereby preventing the synthesis of essential metabolites . This inhibition can lead to changes in gene expression, further affecting cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of 1-Methoxypropane-2-sulfonamide in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors in its effectiveness. It has been observed that 1-Methoxypropane-2-sulfonamide remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, even after its degradation.
Dosage Effects in Animal Models
The effects of 1-Methoxypropane-2-sulfonamide vary with different dosages in animal models. At lower doses, the compound has been found to be effective in modulating biochemical pathways without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse effects, such as changes in cellular metabolism and gene expression . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-Methoxypropane-2-sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-Methoxypropane-2-sulfonamide within cells and tissues are critical for its effectiveness. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
1-Methoxypropane-2-sulfonamide’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level.
特性
IUPAC Name |
1-methoxypropane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c1-4(3-8-2)9(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVYKFOIYCUEGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248069-02-4 | |
| Record name | 1-methoxypropane-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


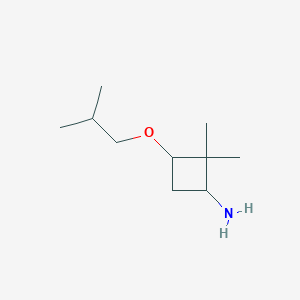
![1-[4-(2-Methoxyethoxy)phenyl]propan-2-one](/img/structure/B1463941.png)



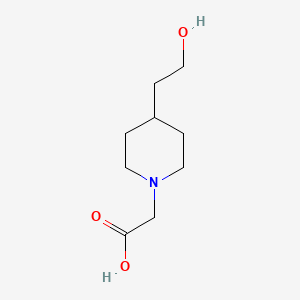
![1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463949.png)


